
2,3-Dinitronaphthalene-1,4-dione
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Overview
Description
2,3-Dinitronaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones It is characterized by the presence of two nitro groups at positions 2 and 3 and a quinone structure at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dinitronaphthalene-1,4-dione typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent. This reaction is carried out under mild conditions, often with the use of catalysts such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O) to improve the yield and selectivity .
Industrial Production Methods: Industrial production of dinitronaphthalene compounds, including this compound, generally follows similar nitration processes. These processes involve the use of large quantities of nitric acid and sulfuric acid, which can lead to environmental concerns due to the generation of corrosive waste acids and byproducts .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dinitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.
Scientific Research Applications
2,3-Dinitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Industry: It is used in the production of dyes, polyurethane, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dinitronaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions. These ROS can induce various cellular responses, including cell proliferation, apoptosis, or necrosis, depending on the concentration and cellular context .
Comparison with Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: This compound has methoxy groups instead of nitro groups and is also a redox-cycling agent.
2,3-Dihydrophthalazine-1,4-dione: This compound has been studied for its anticonvulsant activities and has different substituents compared to 2,3-Dinitronaphthalene-1,4-dione.
Uniqueness: this compound is unique due to its specific nitro group substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
116539-66-3 |
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Molecular Formula |
C10H4N2O6 |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2,3-dinitronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4N2O6/c13-9-5-3-1-2-4-6(5)10(14)8(12(17)18)7(9)11(15)16/h1-4H |
InChI Key |
CFWKKCDXWWDKNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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